REACTION_SMILES
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[CH:12]([CH3:13])([CH3:14])[I:15].[H-:11].[Na+:10].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21].[OH2:16].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[n:1]1([CH:12]([CH3:13])[CH3:14])[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)I
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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CC(C)n1ccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |